molecular formula C21H39NO3 B12510918 2-(Octadec-9-enamido)propanoic acid

2-(Octadec-9-enamido)propanoic acid

Cat. No.: B12510918
M. Wt: 353.5 g/mol
InChI Key: CHQZBIVWDKADIA-UHFFFAOYSA-N
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Description

2-(Octadec-9-enamido)propanoic acid is a compound with a long-chain fatty acid amide structure It is characterized by the presence of an amide group attached to a propanoic acid backbone, with an octadec-9-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octadec-9-enamido)propanoic acid typically involves the amidation of octadec-9-enoic acid with a suitable amine. One common method is the reaction of octadec-9-enoic acid with 2-amino propanoic acid under dehydrating conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Octadec-9-enamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Octadec-9-enamido)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Octadec-9-enamido)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), leading to anti-inflammatory effects. This activation results in the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways, which are involved in the regulation of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Octadec-9-enamido)propanoic acid is unique due to its specific amide linkage and the presence of both a long-chain fatty acid and a propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C21H39NO3

Molecular Weight

353.5 g/mol

IUPAC Name

2-(octadec-9-enoylamino)propanoic acid

InChI

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

CHQZBIVWDKADIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O

Origin of Product

United States

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